Abiesadine I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

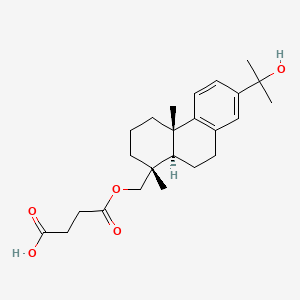

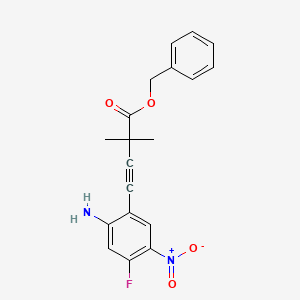

Abiesadine I belongs to the chemical family of Diterpenoids . Its molecular formula is C24H34O5 and it has a molecular weight of 402.5 g/mol . The exact structure can be found in scientific databases or literature.Physical And Chemical Properties Analysis

Abiesadine I appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated condition at -20°C .Applications De Recherche Scientifique

Pharmacological Properties : Abiesadine I, along with other compounds like abiesin, betuloside, limonene, α-pinene, and myricetin from Abies spectabilis, has been investigated for its potential pharmacological uses. These studies have shown promising results in areas such as antianxiety, antidepressant, anti-inflammatory, antipyretic, antifungal, antiplatelet, and antispasmodic applications (Saravanan, 2021).

Bioactivities of Diterpenes : A study on Abies georgei Orr. identified new diterpenes, including abiesadines A-Y, and evaluated their bioactivities. These diterpenes showed effects against inflammation and certain tumor cells, indicating potential for use in anti-inflammatory and antitumor therapies (Yang et al., 2010).

Cytotoxicities and Antimicrobial Activities : In research on Abies fargesii, new abietane diterpenoids including abifadines A-E were isolated. These compounds showed some level of anti-proliferative effects against cancer cell lines and were tested for antimicrobial activities, although they did not demonstrate significant activities (Wu et al., 2016).

Inhibition of ATP-citrate Lyase and SHP2 : A study on Picea brachytyla identified diverse terpenoids including abiesadines. Among these, abiesadine J showed inhibitory effects on ATP-citrate lyase, an important enzyme in metabolic processes. This suggests potential applications in metabolic disease treatment (Jiang et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEUPUDPIRTZJS-WDJPJFJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abiesadine I | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,2-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B577547.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)

![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)